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Compound of Interest |

Compound Name: 8-Methoxy Entecavir
CAS No.: 2349444-69-3
Cat. No.: B1487211
. J

Executive Summary

In the high-stringency environment of antiviral drug development, the identification and control
of process-related impurities are paramount for regulatory compliance (ICH Q3A/B). 8-
Methoxy Entecavir (identified as Entecavir EP Impurity E and USP Impurity) is a critical
specific impurity found in the manufacturing of Entecavir, a guanosine nucleoside analog used
to treat chronic Hepatitis B.[1][2]

This technical guide provides a comprehensive structural analysis, physicochemical profile, and
mechanistic origin of 8-Methoxy Entecavir. It is designed to assist analytical scientists in
establishing robust Quality Control (QC) protocols and process chemists in mitigating its
formation during Active Pharmaceutical Ingredient (API) synthesis.

Chemical Identity & Structural Analysis[2]

8-Methoxy Entecavir is a structural analog of Entecavir where the hydrogen atom at the C8
position of the guanine ring is substituted by a methoxy group (-OCH

). This modification significantly alters the electronic environment of the imidazole ring within
the purine system, influencing both its chromatographic retention and potential metabolic
stability.

Nomenclature & Identifiers
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Property Specification

Common Name 8-Methoxy Entecavir

Pharmacopoeial Designation Entecavir EP Impurity E; Entecavir USP Impurity
CAS Number 2349444-69-3

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-
IUPAC Name (hydroxymethyl)-2-methylidenecyclopentyl]-8-
methoxy-1,9-dihydro-6H-purin-6-one

C
H
Molecular Formula N
O
Molecular Weight 307.31 g/mol
SMILES COclnc2c(nl[C@@H]3CC3=C)nc(N)[nH]c2=0

Structural Comparison (Entecavir vs. 8-Methoxy
Entecavir)

The following diagram illustrates the structural deviation. The core cyclopentyl linker and
exocyclic alkene remain intact; the deviation is strictly localized to the purine base.
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1 Structural Modification at Purine C8
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I
Entecavir (API) : 8-Methoxy Entecavir (Impurity E)
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I
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Figure 1: Structural relationship between the parent API Entecavir and its 8-Methoxy impurity.
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Physicochemical Properties[1][6][8]

Understanding the physicochemical shift caused by the methoxy group is essential for

developing separation methods. The addition of the methoxy group adds lipophilicity and

electron density to the purine ring.

Comparative Property Table

. 8-Methoxy ]
Property Entecavir (API) . Impact on Analysis
Entecavir
) Distinct Mass Spec
Molecular Weight 277.28 307.31 )
shift (+30 Da)
_ Impurity elutes after
LogP (Predicted) -1.2t0-0.8 -0.5t0-0.2 o
Entecavir in RP-HPLC
Slight shift in basicity
pKa (Guanine N1) ~9.2 ~9.5 due to electron-
donating -OMe
B Water (Slightly), Compatible with
Solubility Methanol, DMSO ]
Methanol standard diluents
Detectable by
UV Max ~254 nm ~256 nm standard UV-Vis

detectors

Chromatographic Behavior

In Reverse-Phase HPLC (C18 column), 8-Methoxy Entecavir typically displays a Relative
Retention Time (RRT) > 1.0 (often ~1.1 to 1.3) compared to Entecavir.[3][4][5][6] The methoxy
group reduces the polarity of the molecule, increasing its interaction with the stationary phase.

Formation & Synthetic Origin[13]

The presence of 8-Methoxy Entecavir is usually indicative of specific synthetic routes or

solvent interactions during the manufacturing process.

Mechanistic Pathway
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The most probable origin is a Nucleophilic Aromatic Substitution (SNAr) or an oxidative
alkoxylation event.

e Precursor Activation: If the synthesis involves an 8-halopurine (e.g., 8-bromoguanine
derivative) to direct regioselectivity, residual unreacted intermediate can react with methanol.

o Solvent Interaction: Methanol is frequently used in deprotection steps or recrystallization.
Under basic conditions or in the presence of specific catalysts, methanol can attack the C8
position.

Activated Precursor Reagent/Solvent: Condition:
(8-Bromo or 8-H Entecavir Intermediate) Methanol (MeOH) Basic pH or Oxidative Stress
T

I e
SNAr / Oxidation : Nucleophilic Attack . - ’

8-Methoxy EntecavirT

(Formation)

Click to download full resolution via product page
Figure 2: Hypothesized formation pathway of 8-Methoxy Entecavir during API synthesis.
Analytical Control Strategy
To comply with ICH Q3A/B guidelines, this impurity must be controlled at levels typically

(depending on daily dose).
Recommended HPLC Method (Reference)

e Column: C18 (e.qg., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 um.
e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
o Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 40% B over 30 minutes.
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e Flow Rate: 1.0 mL/min.[6]
e Detection: UV at 254 nm.

o Expected Elution: Entecavir (~12 min), 8-Methoxy Entecavir (~15-17 min).

Mass Spectrometry Identification

For confirmation in unknown impurity profiling:
« lonization: ESI Positive Mode.
e Parent lon [M+H]+: m/z 308.31.

o Fragment lons: Loss of the methoxy group or cleavage of the glycosidic bond may be
observed.

Experimental Protocol: Reference Standard
Preparation

Objective: Preparation of a stock solution for HPLC system suitability testing.

Weighing: Accurately weigh 5.0 mg of 8-Methoxy Entecavir Reference Standard (CAS
2349444-69-3) into a 50 mL volumetric flask.

 Dissolution: Add 20 mL of Methanol (HPLC Grade). Sonicate for 5 minutes until fully
dissolved. The compound is freely soluble in methanol.

e Dilution: Dilute to volume with Water/Methanol (90:10 v/v) to match the mobile phase
equilibrium.

o Storage: Transfer to an amber vial. Store at -20°C. Stable for 3 months.

o Usage: Spike into Entecavir APl sample at 0.1% level to verify resolution (Resolution > 1.5
required).
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o European Pharmacopoeia (Ph. Eur.). Entecavir Monohydrate Monograph. (Detailed impurity
profile including Impurity E).

» United States Pharmacopeia (USP). Entecavir USP Monograph: Specified Impurities.

» National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
CID 137184360 (8-Methoxy Entecauvir).

e BOC Sciences. Entecavir Impurities and Structural Data.

o ChemicalBook. 8-Methoxy Entecavir Properties and CAS Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. bocsci.com [bocsci.com]

e 2. 8-METHOXY ENTECAVIR [drugfuture.com]

o 3. Entecavir EP Impurity E (8-Methoxy Entecavir) | 2349444-69-3 [chemicalbook.com]
e 4. ec.europa.eu [ec.europa.eu]

o 5. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

o 6. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [8-Methoxy Entecavir: Structural Characterization &
Impurity Profiling Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1487211#8-methoxy-entecavir-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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